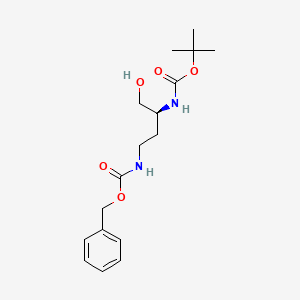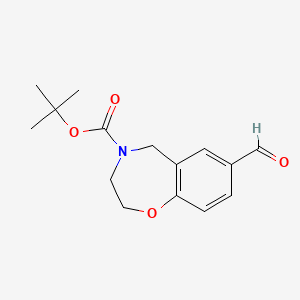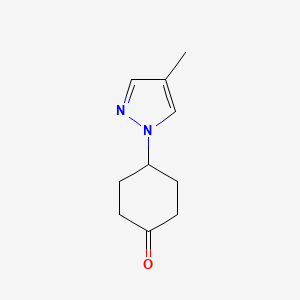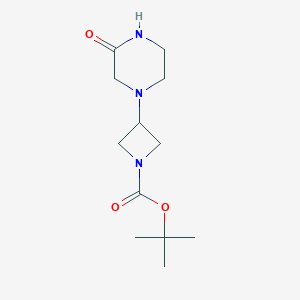
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
Overview
Description
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a compound that features both Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol typically involves the protection of amino groups using Boc and Z groups. The process may include the following steps:
Protection of the Amino Group: The amino group is first protected using the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Z Group: The second amino group is protected using the Z group. This involves reacting the amine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups using acids like trifluoroacetic acid (TFA) for Boc and hydrogenation for Z.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Common Reagents and Conditions
Deprotection: TFA for Boc removal, hydrogenation for Z removal.
Substitution: Nucleophiles such as halides or amines.
Oxidation: PCC or other mild oxidizing agents.
Major Products
Deprotected Amines: Resulting from the removal of Boc and Z groups.
Substituted Derivatives: Formed by replacing the hydroxyl group with other functional groups.
Oxidized Products: Aldehydes or ketones formed from the oxidation of the hydroxyl group.
Scientific Research Applications
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, where the protecting groups help in selective reactions.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable intermediates.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol primarily involves its role as a protected intermediate in chemical reactions. The Boc and Z groups protect the amino functionalities, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amines can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)-4-(Fmoc-amino)-1-butanol: Similar compound with Fmoc (fluorenylmethyloxycarbonyl) instead of Z group.
(S)-2-(Boc-amino)-4-(Cbz-amino)-1-butanol: Another similar compound with Cbz (carbobenzyloxy) group.
Uniqueness
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is unique due to the combination of Boc and Z protecting groups, which provide different deprotection conditions and stability profiles. This makes it versatile for various synthetic applications where selective protection and deprotection are required.
Properties
IUPAC Name |
benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMOCVXNGYHGJK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)




![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)


